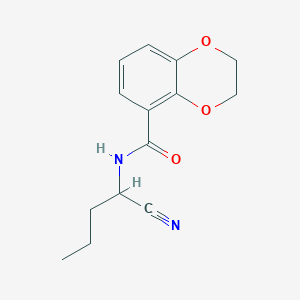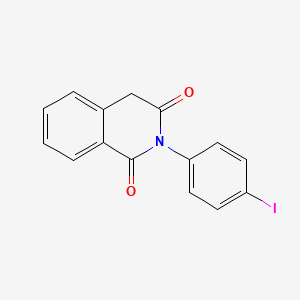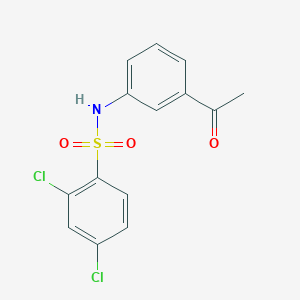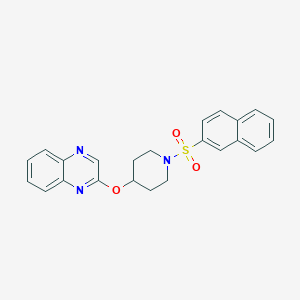
N-(1-cyanobutyl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyanobutyl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide (CBDP) is a chemical compound that has been studied for its potential use in scientific research. It is a synthetic cannabinoid that has shown promise in a variety of applications, including as a tool for studying the endocannabinoid system and as a potential therapeutic agent.
Mécanisme D'action
N-(1-cyanobutyl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide acts as an agonist at the CB1 and CB2 receptors, which are G protein-coupled receptors that are involved in a variety of physiological processes, including pain sensation, mood regulation, and immune function. Activation of these receptors by N-(1-cyanobutyl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide leads to a variety of downstream effects, including the inhibition of adenylyl cyclase and the activation of mitogen-activated protein kinase (MAPK) signaling pathways.
Biochemical and Physiological Effects:
N-(1-cyanobutyl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the release of glutamate and dopamine in the brain, which may contribute to its potential therapeutic effects in conditions such as anxiety and depression. It has also been shown to have anti-inflammatory effects, which may make it useful in the treatment of conditions such as arthritis and inflammatory bowel disease.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1-cyanobutyl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide has a number of advantages as a tool for scientific research. It is a potent agonist at the CB1 and CB2 receptors, which makes it useful for studying the endocannabinoid system. It is also a synthetic compound, which means that it can be easily synthesized and purified for use in laboratory experiments.
However, there are also some limitations to the use of N-(1-cyanobutyl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide in laboratory experiments. For example, it has been shown to have some off-target effects, which may complicate the interpretation of experimental results. Additionally, its potency may make it difficult to use at low concentrations, which can be important for studying the effects of more subtle changes in receptor activation.
Orientations Futures
There are a number of future directions for research on N-(1-cyanobutyl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide. One potential area of research is the development of more selective agonists for the CB1 and CB2 receptors, which may have fewer off-target effects. Another area of research is the investigation of the potential therapeutic effects of N-(1-cyanobutyl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide in a variety of conditions, including anxiety, depression, and inflammatory diseases. Finally, further research is needed to fully understand the biochemical and physiological effects of N-(1-cyanobutyl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide and its potential as a tool for studying the endocannabinoid system.
Méthodes De Synthèse
N-(1-cyanobutyl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide can be synthesized using a variety of methods, including the reaction of 1-butylamine with 1,2-dihydro-1,4-benzodioxin-6-carboxylic acid followed by the addition of cyanogen bromide. The resulting product is then purified and characterized using a variety of analytical techniques.
Applications De Recherche Scientifique
N-(1-cyanobutyl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide has been studied for its potential use in a variety of scientific research applications. It has been shown to act as a potent agonist at the CB1 and CB2 receptors, which are part of the endocannabinoid system. This makes it a useful tool for studying the physiological and biochemical effects of cannabinoid receptor activation.
Propriétés
IUPAC Name |
N-(1-cyanobutyl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-2-4-10(9-15)16-14(17)11-5-3-6-12-13(11)19-8-7-18-12/h3,5-6,10H,2,4,7-8H2,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUMWZFBMPAPVFK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C#N)NC(=O)C1=C2C(=CC=C1)OCCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(4-Benzylpiperidin-1-yl)-3-[(4-bromophenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2388007.png)

![5-[4-(Trifluoromethyl)phenyl]-2H-tetrazole-2-acetic acid](/img/structure/B2388014.png)



![(E)-2-(2-bromophenyl)-5-(3-methoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B2388020.png)
![(4-(azepan-1-ylsulfonyl)phenyl)(2-(methylthio)-1H-benzo[d]imidazol-1-yl)methanone](/img/structure/B2388022.png)
![[2-(Methylcarbamoylamino)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2388024.png)
![6-ethyl 3-methyl 2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2388025.png)

![(Z)-2-methyl-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2388027.png)